molecular formula C18H19NO4 B14735844 Benzyl N-benzyloxycarbonyl-DL-alaninate CAS No. 5513-39-3

Benzyl N-benzyloxycarbonyl-DL-alaninate

Cat. No.: B14735844
CAS No.: 5513-39-3
M. Wt: 313.3 g/mol
InChI Key: CAFULDPKQDKWIN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzyl N-benzyloxycarbonyl-DL-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of Benzyl N-benzyloxycarbonyl-DL-alaninate involves its role as a protecting group in peptide synthesis. It protects the amino group of alanine, preventing unwanted reactions during peptide bond formation . The compound is later removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-DL-alanine
  • N-Carbobenzoxy-DL-alanine
  • N-Cbz-DL-alanine

Uniqueness

Benzyl N-benzyloxycarbonyl-DL-alaninate is unique due to its specific structure and reactivity, making it particularly useful in peptide synthesis. Its ability to protect the amino group while being easily removable under mild conditions sets it apart from other similar compounds .

Properties

CAS No.

5513-39-3

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

benzyl 2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C18H19NO4/c1-14(17(20)22-12-15-8-4-2-5-9-15)19-18(21)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)

InChI Key

CAFULDPKQDKWIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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